molecular formula C24H32O6P2 B1339545 9,10-Bis(diethylphosphonomethyl)anthracene CAS No. 60974-92-7

9,10-Bis(diethylphosphonomethyl)anthracene

Cat. No. B1339545
CAS RN: 60974-92-7
M. Wt: 478.5 g/mol
InChI Key: PKLFGXZSNISEOV-UHFFFAOYSA-N
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Description

9,10-Bis(diethylphosphonomethyl)anthracene is a chemical compound with the molecular formula C24H32O6P2 and a molecular weight of 478.46 . It is also known as [Anthracene-9,10-diylbis (methylene)]bisphosphonic Acid Tetraethyl Ester or Tetraethyl [Anthracene-9,10-diylbis (methylene)]bisphosphonate .


Molecular Structure Analysis

The molecular structure of 9,10-Bis(diethylphosphonomethyl)anthracene consists of an anthracene core with two diethylphosphonomethyl groups attached at the 9 and 10 positions .


Physical And Chemical Properties Analysis

9,10-Bis(diethylphosphonomethyl)anthracene is a solid at 20°C . . The compound appears as a white to yellow powder or crystal . It has a melting point range of 158.0 to 162.0°C , and it is soluble in toluene .

Scientific Research Applications

1. Ultrafast Vibrational Dephasing Dynamics

  • Application Summary: This compound is used to study the ultrafast vibrational dephasing dynamics of 9,10-bis (phenylethynyl)anthracene (BPEA) thin films .
  • Methods of Application: The study was conducted using femtosecond coherent anti-stokes Raman scattering spectroscopy (fs-CARS) .
  • Results: Dephasing times (T2) of 2.60, 2.98, 3.72, and 1.64 ps were acquired at 1213, 1300, 1400, and 1478 cm−1 vibrations, respectively .

2. Symmetry Breaking Charge Separation

  • Application Summary: This compound is used in the development of new efficient symmetry breaking charge separation (SB-CS) materials .
  • Methods of Application: Three 9,10-bis (phenylethynyl)anthracene dimers were synthesized and linked by a phenylene spacer in an ortho-, meta-, and para- arrangement .
  • Results: The study found that fast SB-CS could be conducted in o-dimer even in weakly polar solvents .

3. Glowstick Dye

  • Application Summary: This compound is used as a dye in glowsticks .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes of this application are not provided in the source .

4. Perovskite-Sensitized Triplet-Triplet Annihilation

  • Application Summary: This compound and its derivatives have shown great promise in solution-based upconversion (UC) applications. It is used in the development of perovskite-sensitized triplet-triplet annihilation upconversion (UC) systems .
  • Methods of Application: The study investigated the properties of BPEA and its derivatives 1-chloro-9,10- (bisphenylethynyl)anthracene and 2-chloro-9,10- (bisphenylethynyl)anthracene .
  • Results: The different molecules exhibit vastly different properties in thin films. UC studies in lead halide perovskite/BPEA bilayer devices demonstrate the importance of intermolecular coupling on the resulting yield of UC .

5. Chemical Synthesis

  • Application Summary: This compound is used in the synthesis of compounds with imaging applications .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes of this application are not provided in the source .

6. Glowstick Dye

  • Application Summary: This compound is used as a dye in glowsticks .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes of this application are not provided in the source .

4. Multiwavelength Hot-Band Excited Triplet–Triplet Annihilation Upconversion

  • Application Summary: This compound is used in the development of multiwavelength hot-band excited triplet–triplet annihilation upconversion (TTA-UC) systems . It shows potential application in information multiple encryptions .
  • Methods of Application: The study accomplished TTA-UC with the excitation of a sensitizer at hot-band vibrational energy levels in the ground state .
  • Results: Selective excitation of Pt(II)tetraphenyltetrabenzoporphyrin (PtTPBP) at 635 nm, 655 nm, 671 nm or even 785 nm (IR) all can induce the emissions of 9,10-bis(phenylethynyl)anthracene (BPEA) with the maximum anti-Stokes shift at 0.86 eV .

5. Symmetry Breaking Charge Separation

  • Application Summary: This compound is used in the development of new efficient symmetry breaking charge separation (SB-CS) materials .
  • Methods of Application: Three 9,10-bis(phenylethynyl)anthracene dimers were synthesized and linked by a phenylene spacer in an ortho-, meta-, and para- arrangement .
  • Results: The study found that fast SB-CS could be conducted in o-dimer even in weakly polar solvents .

6. Chemical Synthesis

  • Application Summary: This compound is used in the synthesis of compounds with imaging applications .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results or outcomes of this application are not provided in the source .

Safety And Hazards

The safety data sheet of a similar compound indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

properties

IUPAC Name

9,10-bis(diethoxyphosphorylmethyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6P2/c1-5-27-31(25,28-6-2)17-23-19-13-9-11-15-21(19)24(22-16-12-10-14-20(22)23)18-32(26,29-7-3)30-8-4/h9-16H,5-8,17-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLFGXZSNISEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C2C=CC=CC2=C(C3=CC=CC=C31)CP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583047
Record name Tetraethyl [anthracene-9,10-diylbis(methylene)]bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Bis(diethylphosphonomethyl)anthracene

CAS RN

60974-92-7
Record name Tetraethyl [anthracene-9,10-diylbis(methylene)]bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Kedia, V Singh, B Shankar… - Journal of Organometallic …, 2023 - Elsevier
Neutral binuclear metallocycles fac- [{Re(CO) 3 } 2 (CA)(L)] (1-2) were obtained using Re 2 (CO) 10 , flexible ditopic phosphine oxide donor 9,10-bis(dimethylphosphonomethyl)…
C Mützel, JM Farrell, K Shoyama… - Angewandte Chemie …, 2022 - Wiley Online Library
Herein we devise and execute a new synthesis of a pristine boron‐doped nanographene. Our target boron‐doped nanographene was designed based on DFT calculations to possess …

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